molecular formula C11H16O4 B13045601 Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B13045601
M. Wt: 212.24 g/mol
InChI Key: YOZFAGSFMSZACM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and two oxo groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl bromoacetate with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl ring provides a stable framework that can interact with various enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of two oxo groups

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-7(2)4-5-9(8)12/h7-8H,3-6H2,1-2H3

InChI Key

YOZFAGSFMSZACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CC(CCC1=O)C

Origin of Product

United States

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